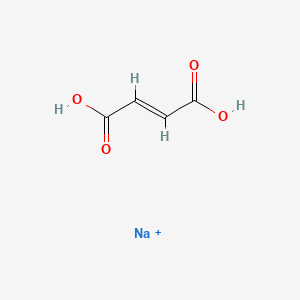
Fumaric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaric acid, sodium salt, also known as disodium fumarate, is an organic compound with the molecular formula Na₂C₄H₂O₄. It is the sodium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is commonly used as an acidity regulator in processed foods and has applications in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fumaric acid, sodium salt can be synthesized through the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where fumaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using fungi such as Rhizopus oryzae. The fumaric acid produced is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its cost-effectiveness and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Fumaric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce maleic acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions typically use halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Maleic acid.
Reduction: Succinic acid.
Substitution: Halogenated fumarates.
Applications De Recherche Scientifique
Fumaric acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a metabolic intermediate in the citric acid cycle, playing a crucial role in cellular respiration.
Medicine: It has been studied for its potential therapeutic effects in treating conditions such as psoriasis and multiple sclerosis due to its anti-inflammatory and antioxidant properties.
Industry: It is used as an acidity regulator in food processing and as a precursor in the production of polymers and resins
Mécanisme D'action
The mechanism of action of fumaric acid, sodium salt involves its role as an intermediate in the citric acid cycle. It is converted to malate by the enzyme fumarase, which then enters the cycle to produce energy in the form of adenosine triphosphate (ATP). Additionally, its anti-inflammatory and antioxidant effects are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2) .
Comparaison Avec Des Composés Similaires
Maleic acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.
Succinic acid: A dicarboxylic acid that is also an intermediate in the citric acid cycle.
Citric acid: A tricarboxylic acid widely used as a food additive and in biochemical research.
Comparison: Fumaric acid, sodium salt is unique due to its trans configuration, which imparts different chemical properties compared to its cis isomer, maleic acid. It has a higher melting point and is less soluble in water than maleic acid. Additionally, its role in the citric acid cycle and its therapeutic potential make it distinct from other similar compounds .
Propriétés
Numéro CAS |
7704-73-6 |
|---|---|
Formule moléculaire |
C4H4NaO4 |
Poids moléculaire |
139.06 g/mol |
Nom IUPAC |
sodium;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
Clé InChI |
RYDFXSRVZBYYJV-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)O)C(=O)O.[Na+] |
SMILES isomérique |
C(=C/C(=O)O)\C(=O)O.[Na] |
SMILES canonique |
C(=CC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
7704-73-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















